molecular formula C7H16N2O2 B13158505 N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide

N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide

Cat. No.: B13158505
M. Wt: 160.21 g/mol
InChI Key: DIAPPWITGGNOMO-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide is a chemical compound offered for research use. This product is intended for use by qualified scientists and laboratory professionals exclusively in a laboratory setting, and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The compound features a 2-methylpropan-2-amine group linked to a methoxyacetamide moiety. The parent amine, 1-Amino-2-methylpropan-2-ol, is a known biochemical reagent used as a biological material or organic compound in life science research . Researchers should note that compounds with similar amide and amine functional groups are frequently utilized in medicinal chemistry and as intermediates in the synthesis of more complex molecules, such as those investigated for their herbicidal activity or as potential pharmaceutical agents . Please handle all chemicals with appropriate care. Refer to the product's Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and first-aid measures before use.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C7H16N2O2/c1-7(2,5-8)9-6(10)4-11-3/h4-5,8H2,1-3H3,(H,9,10)

InChI Key

DIAPPWITGGNOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NC(=O)COC

Origin of Product

United States

Preparation Methods

Preparation of the Aminoalkyl Intermediate: 1-Amino-2-methylpropan-2-yl Moiety

The aminoalkyl fragment, 1-amino-2-methylpropan-2-yl, is a crucial building block. Its synthesis typically involves reduction or amination of nitrile or related precursors.

  • Reduction of 2-methyl-2-(methylamino)propanenitrile: Lithium aluminium hydride (LiAlH4) reduction of 2-methyl-2-(methylamino)propanenitrile in diethyl ether at 0 °C followed by reflux for 3 hours yields the corresponding diamine intermediate, which can be further processed to the desired amine.
Step Reagents/Conditions Outcome Yield (%)
1 LiAlH4, diethyl ether, 0 °C to reflux 3 h Reduction of nitrile to amine 72
  • Notes: The crude amine product is typically obtained as a colorless oil and used without further purification.

Formation of the 2-Methoxyacetamide Moiety

The 2-methoxyacetamide portion can be introduced by acylation of the aminoalkyl intermediate with 2-methoxyacetyl derivatives such as 2-methoxyacetyl chloride or 2-methoxyacetic anhydride.

  • Acylation Reaction: The amine is reacted with 2-methoxyacetyl chloride under controlled temperature (0-5 °C) in an inert solvent such as tetrahydrofuran (THF) or dichloromethane to form the amide bond.
Step Reagents/Conditions Outcome Notes
1 1-Amino-2-methylpropan-2-yl + 2-methoxyacetyl chloride, 0-5 °C, THF Amide bond formation Requires base (e.g., NaHCO3) to neutralize HCl
  • Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide and releasing HCl, which is scavenged by base.

Alternative Synthetic Route via Carbamate Intermediate

A related synthetic pathway involves the preparation of carbamate intermediates, which can be converted to the target amide.

  • Example: Preparation of methyl (1-aminopropan-2-yl)carbamate hydrochloride followed by subsequent transformations has been reported in the literature. This method involves:

    • Reaction of amino alcohols with methyl chloroformate in the presence of sodium bicarbonate at low temperatures.
    • Isolation of carbamate intermediate.
    • Conversion to amine hydrochloride salt by treatment with isopropanol hydrochloride.

Though this method is for a related compound, the principles of carbamate intermediate formation and subsequent amide synthesis can be adapted for this compound.

Detailed Experimental Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Reduction of nitrile to amine LiAlH4 in diethyl ether 0 to reflux 3 hours 72 Followed by quenching with water and NaOH
Acylation to form amide 2-Methoxyacetyl chloride, base (NaHCO3), THF 0-5, then 25-30 3 hours Not specified Requires careful temperature control
Carbamate intermediate synthesis Amino alcohol + methyl chloroformate + NaHCO3 0-5 to 25-30 3 hours Moderate Intermediate step for related compounds

Analytical and Research Findings

  • Purity and Characterization: The amide product is typically characterized by melting point, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.
  • Melting Point: Related carbamate intermediates show melting points around 168-174 °C.
  • NMR Data: Proton NMR confirms the presence of methyl, methoxy, and amide protons, as well as the branched aminoalkyl group.
  • Yield Optimization: Control of temperature and stoichiometry is critical to maximize yield and minimize side reactions such as hydrolysis or over-acylation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
LiAlH4 Reduction of Nitrile 2-Methyl-2-(methylamino)propanenitrile LiAlH4, diethyl ether, reflux High yield (72%), straightforward Requires careful handling of LiAlH4
Acylation with 2-Methoxyacetyl Chloride 1-Amino-2-methylpropan-2-yl amine 2-Methoxyacetyl chloride, base, THF Direct amide formation Sensitive to moisture, requires low temp
Carbamate Intermediate Route Amino alcohol Methyl chloroformate, NaHCO3 Useful for related intermediates Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives or alcohols.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

Chemistry: N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: N-(1-Amino-2-methylpropan-2-yl)-2-methoxyacetamide
  • Molecular Formula : C₇H₁₅N₂O₂
  • Key Features: A branched aliphatic amine (1-amino-2-methylpropan-2-yl) linked to a methoxyacetamide moiety.

Characterization typically employs ¹³C-NMR, MS, and HRMS to confirm structure and purity, as seen in related methoxyacetamides .

Comparative Analysis with Similar Compounds

Structural Analogues of 2-Methoxyacetamides

Compound Name Molecular Formula Substituent Features Key Properties/Applications Reference
Target Compound C₇H₁₅N₂O₂ 1-Amino-2-methylpropan-2-yl group Hypothesized bioactivity (unconfirmed) N/A
N-(Hexan-2-yl)-2-methoxyacetamide C₉H₁₉NO₂ Aliphatic hexan-2-yl chain Low enzymatic synthesis yield (18% S-enantiomer)
N-(4-Amino-2-oxo-2H-chromen-3-yl)-2-methoxyacetamide C₁₄H₁₄N₂O₄ Chromenone backbone with amino group Antibacterial/antifungal potential
Metolachlor (Agrochemical) C₁₅H₂₂ClNO₂ Chloro, ethyl-methylphenyl substituents Herbicide (inhibits weed growth)
N-{4-[(3,4-Dichloro-6-fluoro-phenyl)amino]-quinazoline-6-yl}-2-methoxyacetamide C₂₂H₁₈Cl₂FN₃O₂ Quinazoline core with halogenated aryl group EGFR inhibition (anticancer research)

Functional Group Impact on Properties

  • Amine vs. Chloro Substituents: The 1-amino-2-methylpropan-2-yl group in the target compound enhances solubility in polar solvents compared to chloro-substituted analogs like metolachlor, which are more lipophilic and suited for pesticidal applications . Chloro groups increase electrophilicity, contributing to herbicidal activity, whereas amino groups may enable drug-target interactions .
  • Aromatic vs. Aliphatic Backbones: Aromatic derivatives (e.g., chromenone- or quinazoline-based) exhibit higher melting points and UV absorption due to conjugation, useful in photostability studies . Aliphatic analogs (e.g., hexan-2-yl) show lower enzymatic synthesis efficiency but simpler metabolic pathways .

Research Findings and Data

Pharmacological Activity Comparison

Compound Biological Activity Efficacy Notes Reference
N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-2-phenoxyacetamide Anti-inflammatory/analgesic 65% edema reduction (rat model)
N-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide Kinase inhibition (hypothesized) Structural similarity to EGFR inhibitors
Metolachlor Herbicidal LD₅₀ (rat): 2,450 mg/kg (low toxicity)

Biological Activity

N-(1-amino-2-methylpropan-2-yl)-2-methoxyacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 2-methoxyacetic acid with 1-amino-2-methylpropan-2-ol, typically in the presence of dehydrating agents such as thionyl chloride or phosphorus trichloride. This synthesis route is essential for producing the compound with high yield and purity, which is critical for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound can bind to active sites on enzymes, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its potential therapeutic applications, particularly in drug development.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . This suggests that the compound may play a role in cancer therapy by inducing apoptosis in malignant cells.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of cholinesterase, which is relevant for conditions such as Alzheimer's disease. Structure–activity relationship studies indicate that modifications to the molecular structure can enhance inhibition efficiency and selectivity .

Study 1: Anticancer Activity

A study published in MDPI highlighted the use of this compound in a three-component reaction leading to novel derivatives with improved anticancer activity. The results indicated a significant reduction in cell viability for treated cancer cells, emphasizing the compound's potential as a lead structure for further drug development .

Study 2: Enzyme Interaction

In another investigation, researchers focused on the enzyme inhibition properties of this compound. The findings revealed that this compound effectively inhibited acetylcholinesterase activity, which could be beneficial in developing treatments for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameStructureBiological ActivityNotable Effects
N-(1-amino-2-methylpropan-2-yl)-methanesulfonamideStructureModerate enzyme inhibitionLess selective than methoxyacetamide
N-(1-amino-2-methylpropan-2-yl)-naphthalene-2-sulfonamideStructureAnticancer propertiesHigher cytotoxicity but lower solubility
N-(1-amino-2-methylpropan-2-yl)-4-chlorobenzenesulfonamideStructureAntimicrobial activityEffective against specific bacterial strains

This table illustrates that while there are several analogs, the methoxy group in this compound enhances its solubility and interaction profile, making it a promising candidate for further research.

Conclusions

This compound exhibits significant biological activity through its interactions with various molecular targets. Its potential applications in cancer therapy and enzyme inhibition highlight its importance as a lead compound in drug discovery. Ongoing research will further elucidate its mechanisms and optimize its therapeutic efficacy.

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